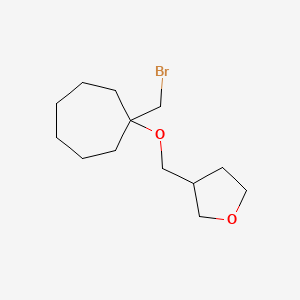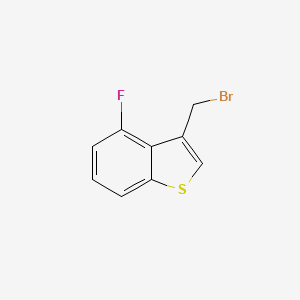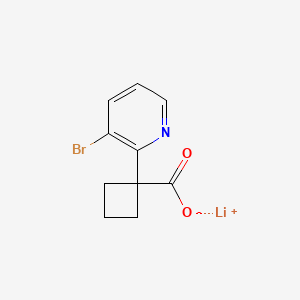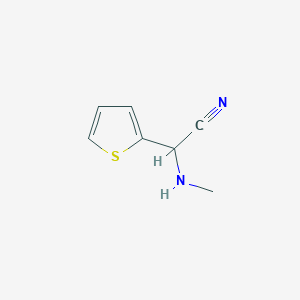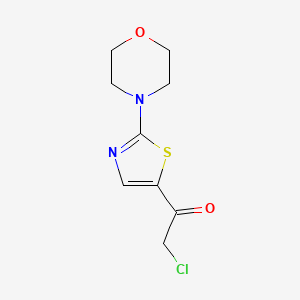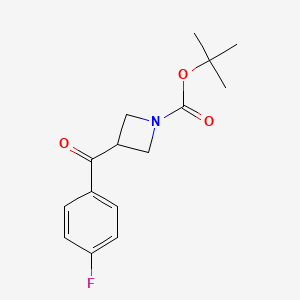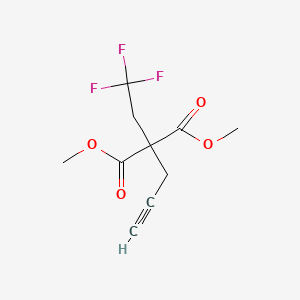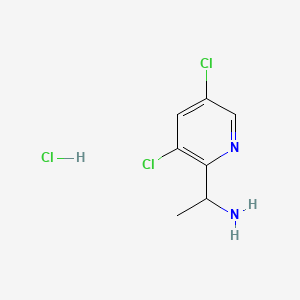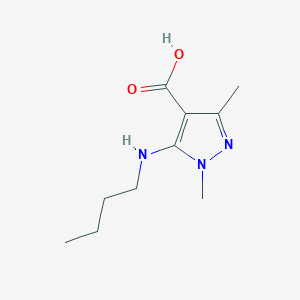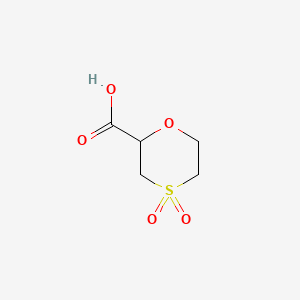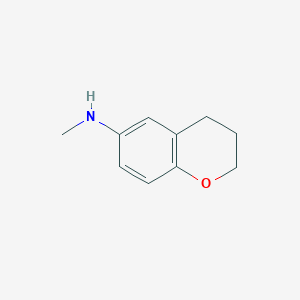
N-methylchroman-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylchroman-6-amine is a heterocyclic compound that belongs to the chroman family Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry The structure of this compound consists of a chroman ring system with a methyl group and an amine group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methylchroman-6-amine can be achieved through several methods. One common approach involves the N-methylation of chroman-6-amine using methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide (DMF). This reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of environmentally benign reagents and catalysts to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-methylchroman-6-amine undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrosilanes and N-heterocyclic carbene catalysts.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: N-methylated products.
Substitution: Substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
N-methylchroman-6-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methylchroman-6-amine involves its interaction with specific molecular targets and pathways. For instance, chroman derivatives have been shown to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, leading to anti-inflammatory and neuroprotective effects . The compound may also interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-methylchroman-6-amine can be compared to other similar compounds, such as:
Chroman-4-one: Lacks the methyl and amine groups but shares the chroman ring structure.
6-methylchroman-2-carboxylic acid N-(substituted) phenylamides: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-methyl-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C10H13NO/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,11H,2-3,6H2,1H3 |
InChI-Schlüssel |
CSAKFNBCUZMRBU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)OCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


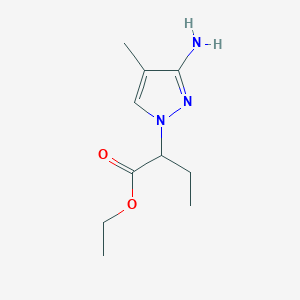
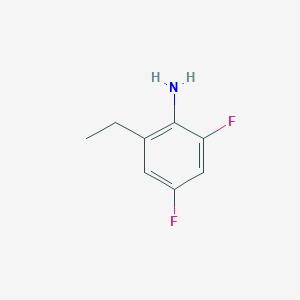
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
